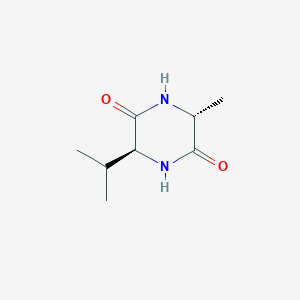
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-, commonly known as (3R,6S)-2,5-Piperazinedione, is a small organic molecule with a molecular weight of 144.2 g/mol. It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom. The compound has been extensively studied in the fields of medicinal chemistry and biochemistry due to its various applications in scientific research.
Wirkmechanismus
Target of Action
The primary targets of the compound (3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione are currently unknown. This compound is a small organic molecule with a molecular weight of 170.21 g/mol . It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom . .
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it has a low toxicity profile. Additionally, it is relatively easy to synthesize, and it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments, such as its relatively low solubility in water and its instability in alkaline conditions.
Zukünftige Richtungen
Of research may include further investigations into its ability to modulate the activity of the immune system, its potential to act as an anti-inflammatory agent, and its ability to inhibit the growth of cancer cells. Additionally, further studies may be conducted to investigate its potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Finally, further studies may be conducted to investigate its potential as a drug target for the treatment of other diseases.
Synthesemethoden
The synthesis of (2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione can be achieved by a two-step process. The first step involves the preparation of the starting material, 2,5-diaminopyridine. This can be accomplished by the reaction of 1,3-dicyano-2-propanol with aqueous ammonia, followed by the addition of hydrochloric acid. The second step involves the condensation of 2,5-diaminopyridine with formaldehyde in the presence of a catalyst, such as piperidine, to yield (2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione.
Wissenschaftliche Forschungsanwendungen
(2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-)-2,5-Piperazinedione has been widely used in scientific research as a potential drug target for the treatment of various diseases. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Additionally, it has been investigated for its ability to modulate the activity of the immune system and its potential to act as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDMMKUTCCBSM-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


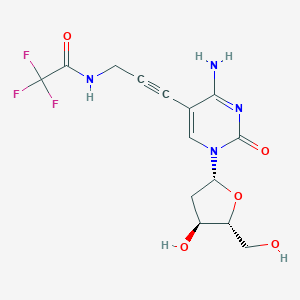
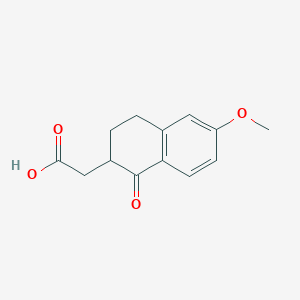
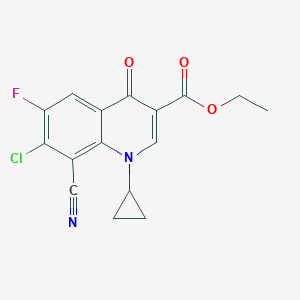
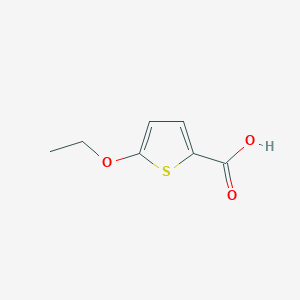
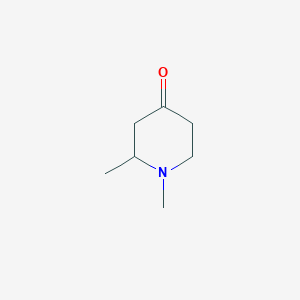

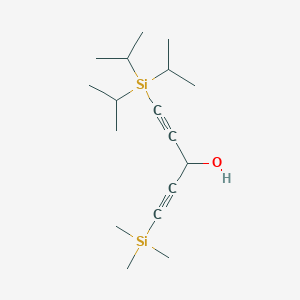


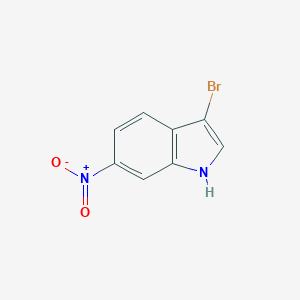
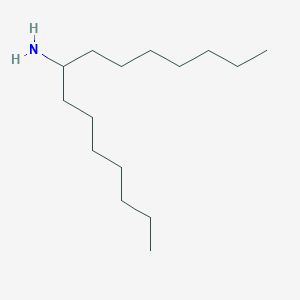
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
